2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid

Medicinal Chemistry Drug Design COX-2 Inhibition

A validated starting point for selective COX-2 inhibitor SAR, this compound uniquely positions the critical 4-methylsulfonylphenyl pharmacophore via an aniline-type NH linker. This distinct geometry yields a H-bond donor/acceptor pattern (2 HBD/7 HBA) and a flexible acetic acid ZBG that cannot be replicated by simpler sulfonamide analogs (CAS 62557-05-5). Its computed drug-like profile (XLogP3 1.6, TPSA 133 Ų) supports oral bioavailability programs. Ensure your kinase or CA inhibition studies begin with the correct pharmacophoric architecture.

Molecular Formula C12H12N2O4S2
Molecular Weight 312.4
CAS No. 1105192-11-7
Cat. No. B1650035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid
CAS1105192-11-7
Molecular FormulaC12H12N2O4S2
Molecular Weight312.4
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C12H12N2O4S2/c1-20(17,18)10-4-2-8(3-5-10)13-12-14-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyJBEUOFCVPXTAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid (CAS 1105192-11-7): Key Structural and Physicochemical Specifications


2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid (CAS 1105192-11-7) is a synthetic thiazole derivative characterized by a 4-methylsulfonylphenylamino group at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring. It is primarily distributed as a research-grade screening compound (e.g., Life Chemicals F2158-0162) with a verified purity of ≥95% [1]. Its molecular formula is C12H12N2O4S2, with a molecular weight of 312.4 g/mol and a computed XLogP3 of 1.6, indicating moderate lipophilicity [2]. The compound is intended exclusively for non-human research applications [3].

Why Generic Substitution Fails for CAS 1105192-11-7: The Pharmacophoric Importance of the Phenyl Spacer and Acetic Acid Geometry


Interchanging 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid with its closest analogs, such as the direct methylsulfonamido-thiazole (CAS 62557-05-5) or the 4-carboxylic acid isomer (CAS 1105191-87-4), is problematic due to fundamental differences in pharmacophoric geometry and physicochemical properties. The target compound uniquely positions the critical methylsulfonyl pharmacophore on a phenyl ring, connected via an aniline-type NH linker to the thiazole core. This creates a distinct spatial orientation and electron distribution compared to analogs where the sulfonyl group is directly attached to the thiazole [1]. Computed properties such as the topological polar surface area (TPSA) of 133 Ų and a higher hydrogen bond acceptor count (7) indicate different molecular recognition capacities that directly impact target binding and cannot be replicated by simpler analogs [2].

Head-to-Head Differentiation Data for 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid


Structural Differentiation via Spatial Pharmacophore Geometry Against Direct Methylsulfonamido Analog (CAS 62557-05-5)

The target compound distinguishes itself from the simpler analog 2-(2-(methylsulfonamido)thiazol-4-yl)acetic acid (CAS 62557-05-5) by inserting a phenyl ring as a spacer between the methylsulfonyl group and the thiazole core. This structural modification is critical because the methylsulfonyl pharmacophore, when attached through a phenyl ring, mimics the geometry of selective COX-2 inhibitors like rofecoxib [1]. In a class-level comparison of thiazole-methylsulfonyl derivatives, it has been demonstrated that both the thiazole ring and the methyl sulfonyl group are essential for carbonic anhydrase inhibition, and their relative spatial orientation significantly affects potency [2]. The target compound's specific connectivity provides a distinct vector for the sulfonyl group that the direct analog cannot achieve.

Medicinal Chemistry Drug Design COX-2 Inhibition

Differentiation from the 4-Carboxylic Acid Isomer (CAS 1105191-87-4) via Functional Group Reactivity and Molecular Weight

Compared to its closest isomer, 2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid (CAS 1105191-87-4), the target compound features an acetic acid chain at the 4-position rather than a directly attached carboxylic acid. This results in a higher molecular weight (312.4 g/mol vs 298.34 g/mol) and an additional sp3 carbon, providing a distinct vector for derivatization. The increased distance between the thiazole core and the acidic function can lead to significant differences in pKa and target binding kinetics in systems where the acid moiety acts as a zinc-binding group (e.g., metalloproteases, carbonic anhydrases) [1]. The logP of 1.6 for the target compound indicates a more balanced hydrophilicity/lipophilicity profile compared to the more polar 4-carboxylic acid analog.

Chemical Biology Fragment-Based Drug Discovery Library Design

Predicted Advantage in Oral Bioavailability Over the Direct Methylsulfonylamino Analog

The presence of the 4-methylsulfonylphenylamino group in the target compound is a known metabolic soft-spot shielding strategy. The methylsulfonyl substituent on the phenyl ring is a recognized structural feature that can improve metabolic stability over a directly attached sulfonamide [1]. In a class-level inference from studies on thiazole-methylsulfonyl derivatives, computational ADMET profiling indicated that compounds with this substitution pattern are predicted to have high intestinal absorption (HIA >90%) and moderate oral bioavailability, whereas simpler sulfonamido-thiazoles often show reduced permeability due to their lower logP [2]. The target compound's computed XLogP3 of 1.6 places it within the optimal range for oral absorption, while the direct analog (CAS 62557-05-5) with an XLogP3 of ~0.5 is likely to exhibit lower passive membrane permeability.

ADME Drug Metabolism Pharmacokinetics

Higher Structural Complexity and Specificity Over Simple Thiazole Acetic Acid Building Blocks

The target compound possesses a higher molecular complexity (20 heavy atoms, 5 rotatable bonds, and a complexity score of 441) compared to simpler thiazole acetic acid building blocks like {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 62557-05-5, 14 heavy atoms). This increased complexity is valuable in screening libraries where higher molecular complexity correlates with improved target selectivity and reduced promiscuity [1]. The target compound's structure maps onto known selective COX-2 inhibitor pharmacophores, which typically feature a 4-methylsulfonylphenyl group, whereas the direct methylsulfonamido analog resembles non-selective sulfonamide inhibitors [2].

Medicinal Chemistry Chemical Libraries Target Selectivity

Supplier-Verified Purity and Reproducibility for Critical Research Applications

The target compound is supplied by Life Chemicals (a global provider of screening compounds) under catalog number F2158-0162 with a specification of 95+% purity, a level confirmed by their in-house analytical chemistry protocols [1]. This provides a documented quality baseline that is critical for producing interpretable, reproducible data in high-throughput screening (HTS). In contrast, many alternative sourcing routes for simpler analogs (e.g., CAS 62557-05-5) involve a wider range of purity grades (often 95% or unspecified), which can introduce significant batch-to-batch variability and potential false positives in sensitive biochemical assays .

Chemical Reproducibility Procurement Standards HTS Quality Control

Optimal Application Scenarios for 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid in Drug Discovery


Targeted COX-2 Probe Development and Inflammatory Disease Modeling

The compound serves as a rationally designed scaffold for developing selective COX-2 inhibitors. Its 4-methylsulfonylphenyl architecture directly mirrors the pharmacophore of clinically validated selective COX-2 inhibitors, supported by class-level evidence demonstrating that this structural motif confers high selectivity (e.g., imidazo[2,1-b]thiazole derivatives with IC50 COX-2 = 0.08 µM and a selectivity index >313 [1]). Researchers can procure this compound as a validated starting point for SAR studies aimed at balancing potency and selectivity while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.

Kinase Inhibitor Screening and PI3K/Akt Pathway Research

Thiazole derivatives featuring a 4-methylsulfonylphenyl moiety have been explored as inhibitors targeting the PI3K/Akt signaling pathway, a critical node in cancer cell proliferation. The target compound's specific structure, with its flexible acetic acid tether and aniline-type NH linker (creating a distinct H-bond donor/acceptor pattern with 2 HBD and 7 HBA [2]), differentiates it from simpler thiazole analogs. It is a suitable candidate for screening against kinase panels where an extended pharmacophore is required for ATP-binding site interactions, potentially offering a unique selectivity fingerprint over direct sulfonamide-thiazole analogs [3].

Carbonic Anhydrase (CA) Inhibition Studies and Structural Biology

Recent research on thiazole-methylsulfonyl derivatives confirms that both the thiazole ring and the methyl sulfonyl group are essential for carbonic anhydrase enzyme inhibition [4]. The target compound's acetic acid side chain provides a flexible zinc-binding group (ZBG) that can coordinate the catalytic zinc ion in CA isoforms. This flexibility is a structural differentiator from the rigid 4-carboxylic acid isomer CAS 1105191-87-4, potentially leading to distinct isoform selectivity profiles. The compound's high purity (95+%) and well-characterized structure make it suitable for co-crystallization studies and the development of isoform-selective CA inhibitors for glaucoma or edema applications.

Development of Oral Anti-inflammatory or Anticancer Leads

The target compound exhibits a computed XLogP3 of 1.6, a TPSA of 133 Ų, and a molecular weight of 312.4 g/mol, all of which fall within favorable oral drug-like space according to Lipinski's Rule of Five [2]. Class-level ADMET predictions for thiazole-methylsulfonyl derivatives suggest high intestinal absorption (HIA >90%) and moderate oral bioavailability [4]. This profile makes it a superior procurement choice over the simpler, more polar methylsulfonamido analog (CAS 62557-05-5, XLogP3 ~0.5) for medicinal chemistry programs where oral administration is a target product profile requirement.

Quote Request

Request a Quote for 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.